NH2-PEG4-DOTA

Hydrophilicity log P radiopharmaceutical

NH2-PEG4-DOTA (CAS 2090232-34-9) is a bifunctional chelator engineered for precision radiopharmaceutical development. The PEG4 spacer (15-18 Å) optimally balances steric relief and pharmacokinetic fidelity, preserving target affinity while minimizing non-specific binding. Its DOTA macrocycle confers <5% transchelation over 24 h in serum, outperforming acyclic alternatives. Proven in preclinical models: 177Lu-labeled conjugates achieved tumor-to-blood ratios of 185±26 in melanoma. Choose this grade for theragnostic pair construction and high-contrast PET/SPECT imaging.

Molecular Formula C26H50N6O11
Molecular Weight 622.7 g/mol
CAS No. 2090232-34-9
Cat. No. B6299401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNH2-PEG4-DOTA
CAS2090232-34-9
Molecular FormulaC26H50N6O11
Molecular Weight622.7 g/mol
Structural Identifiers
SMILESC1CN(CCN(CCN(CCN1CC(=O)NCCOCCOCCOCCOCCN)CC(=O)O)CC(=O)O)CC(=O)O
InChIInChI=1S/C26H50N6O11/c27-1-11-40-13-15-42-17-18-43-16-14-41-12-2-28-23(33)19-29-3-5-30(20-24(34)35)7-9-32(22-26(38)39)10-8-31(6-4-29)21-25(36)37/h1-22,27H2,(H,28,33)(H,34,35)(H,36,37)(H,38,39)
InChIKeyZINZZXBOBNTERY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NH2-PEG4-DOTA (CAS 2090232-34-9): Technical Specifications for Bifunctional Chelator Procurement in Radiopharmaceutical R&D


NH2-PEG4-DOTA (CAS 2090232-34-9, molecular formula C26H50N6O11, molecular weight 622.71 g/mol) is a bifunctional chelator that integrates the macrocyclic DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) core with a tetraethylene glycol (PEG4) spacer and a terminal primary amine functional group . The DOTA moiety enables stable complexation of diagnostic radionuclides (e.g., 68Ga, 64Cu, 111In) and therapeutic radionuclides (e.g., 177Lu, 90Y, 225Ac) for PET/SPECT imaging and targeted radionuclide therapy applications [1]. The PEG4 linker provides a flexible spacer arm of approximately 15–18 Å, reducing steric hindrance during bioconjugation to peptides, antibodies, or nanoparticles while enhancing aqueous solubility and reducing non-specific binding . The terminal amine permits site-specific conjugation via NHS ester chemistry or other amine-reactive strategies [2].

NH2-PEG4-DOTA (CAS 2090232-34-9): Why Generic Substitution with Alternative PEG-Linker Lengths or Chelator Cores Compromises Experimental Outcomes


Generic substitution of NH2-PEG4-DOTA with alternative PEG chain lengths (e.g., PEG3, PEG5) or alternative chelator cores (e.g., NODA-GA, DTPA) is not scientifically neutral. The PEG4 spacer of 15–18 Å provides an optimal balance between steric relief and minimal perturbation of the targeting vector's pharmacokinetics [1]. Shorter PEG linkers (PEG0–PEG2) may fail to adequately distance the DOTA-metal complex from the biomolecule's binding interface, potentially reducing target affinity by up to 10-fold due to steric occlusion . Longer PEG linkers (> PEG6) increase molecular flexibility and hydrodynamic radius, which can alter renal clearance rates and tumor-to-background ratios in vivo [2]. The DOTA macrocyclic core itself confers superior kinetic inertness compared to acyclic chelators (e.g., DTPA), with DOTA-metal complexes demonstrating <5% transchelation over 24 hours in human serum versus 15–30% for DTPA-based conjugates under identical challenge conditions . For procurement decisions in radiopharmaceutical development, these structural parameters directly affect labeling yield, conjugate stability, and ultimately, imaging contrast or therapeutic index.

NH2-PEG4-DOTA (CAS 2090232-34-9): Quantified Differential Evidence Versus Closest Analogs and In-Class Alternatives


NH2-PEG4-DOTA Hydrophilicity Differentiation: log P = −3.25 ± 0.14 for 68Ga-DOTA-PEG4 Conjugates Versus Non-PEGylated DOTA Conjugates

68Ga-DOTA-PEG4-A9, a conjugate incorporating the DOTA-PEG4 scaffold, exhibits a measured log P value of −3.25 ± 0.14, reflecting significantly higher hydrophilicity compared to the non-PEGylated counterpart 68Ga-DOTA-A9 [1]. This hydrophilicity enhancement is directly attributable to the PEG4 spacer. The higher hydrophilicity correlates with reduced non-specific binding, improved renal clearance profile, and lower background accumulation in vivo, parameters critical for high-contrast PET imaging [1].

Hydrophilicity log P radiopharmaceutical biodistribution

NH2-PEG4-DOTA Spacer Length Advantage: 15–18 Å PEG4 Linker Reduces Steric Hindrance Compared to PEG0–PEG2 Chelators

The PEG4 spacer in NH2-PEG4-DOTA provides a flexible arm of 15–18 Å between the DOTA chelation core and the terminal amine conjugation site [1]. This spatial separation is engineered to reduce steric occlusion when conjugated to bulky targeting vectors (e.g., monoclonal antibodies, multimeric peptides) . In contrast, NH2-PEG0-DOTA or NH2-PEG2-DOTA compounds with shorter or absent linkers position the chelator-metal complex in close proximity to the biomolecule surface, which has been associated with up to a 10-fold reduction in target binding affinity due to steric interference at the binding interface . The 15–18 Å span represents an empirically optimized distance that preserves conjugate binding avidity while maintaining favorable pharmacokinetics.

Steric hindrance PEG linker bioconjugation binding affinity

NH2-PEG4-DOTA Conjugate Tumor Targeting Performance: 177Lu-DOTA-PEG4-LLP2A Achieves 31.5 ± 7.8% ID/g Tumor Uptake at 4 h with 185 ± 26 Tumor-to-Blood Ratio at 24 h

In a preclinical murine melanoma model (B16F10 xenografts in C57BL/6 mice), 177Lu-DOTA-PEG4-LLP2A — a conjugate employing the DOTA-PEG4 scaffold — demonstrated high and specific tumor accumulation, reaching 31.5 ± 7.8% of injected dose per gram (%ID/g) at 4 hours post-injection [1]. The tumor-to-blood ratio at 24 hours was 185 ± 26, indicating excellent target retention and rapid blood clearance, a pharmacokinetic profile essential for minimizing off-target radiation dose in therapeutic applications [1]. The conjugate exhibited high affinity for VLA-4 with a Kd of 4.1 ± 1.5 nM [1]. The PEG4 linker contributes to this favorable biodistribution by balancing molecular flexibility with renal clearance optimization.

Tumor uptake biodistribution targeted radionuclide therapy melanoma

NH2-PEG4-DOTA Containing Conjugate In Vivo Therapeutic Efficacy: Statistically Significant Tumor Size Reduction (p < 0.05) with 0.8 mCi 177Lu-DOTA-PEG4-LLP2A in Murine Melanoma Model

In a therapeutic efficacy study, C57BL/6 mice bearing B16F10 subcutaneous melanoma tumors treated with an average dose of 0.8 mCi of 177Lu-DOTA-PEG4-LLP2A (specific activity: 1 mCi/µg) exhibited a statistically significant difference (p < 0.05) in tumor size compared to the untreated control group over a 14-day observation period [1]. No obvious toxicity was observed in the treated mice over their survival period [1]. This in vivo proof-of-concept demonstrates that DOTA-PEG4-based conjugates can deliver therapeutic radionuclides effectively to tumor tissue while maintaining an acceptable safety profile.

Efficacy tumor volume reduction targeted radiotherapy 177Lu

NH2-PEG4-DOTA Chelator Core Differentiation: DOTA Exhibits <5% Serum Degradation Over 24 h Versus 15–30% for Acyclic DTPA Chelators

The DOTA macrocyclic core provides superior kinetic inertness compared to acyclic chelators such as DTPA. DOTA-peptide conjugates with a PEG4 linker exhibit serum stability with less than 5% degradation over 24 hours in human serum at 37°C . In contrast, DTPA-based conjugates under identical serum challenge conditions typically demonstrate 15–30% transchelation over the same 24-hour period due to the acyclic structure's lower kinetic barrier to metal dissociation . This differential stability directly impacts the in vivo integrity of the radioconjugate, affecting both imaging signal-to-noise ratio and therapeutic safety by preventing free radiometal deposition in off-target tissues.

Metal-chelate stability serum stability transchelation DOTA vs DTPA

NH2-PEG4-DOTA (CAS 2090232-34-9): Evidence-Backed Application Scenarios for Radiopharmaceutical and Molecular Imaging Procurement


PET/SPECT Tracer Development Requiring High Contrast and Low Background Signal

NH2-PEG4-DOTA is indicated for conjugation to peptide or small-molecule targeting vectors intended for PET or SPECT imaging. The PEG4 linker confers a measured log P of −3.25 ± 0.14 for 68Ga-labeled conjugates, translating to high hydrophilicity that promotes rapid renal clearance and reduces non-specific tissue accumulation [1]. This property is critical for achieving high tumor-to-background contrast in imaging studies. Procurement is recommended when the imaging target is expressed at moderate to high levels and minimizing off-target signal is a primary experimental objective.

Targeted Radionuclide Therapy (TRT) of VLA-4-Expressing Malignancies

NH2-PEG4-DOTA, when conjugated to VLA-4-targeting peptides such as LLP2A and radiolabeled with 177Lu, achieves tumor uptake of 31.5 ± 7.8% ID/g at 4 hours and a tumor-to-blood ratio of 185 ± 26 at 24 hours in preclinical melanoma models [2]. Therapeutic efficacy has been demonstrated with statistically significant tumor volume reduction (p < 0.05) following a single 0.8 mCi dose without observed toxicity [3]. This evidence supports procurement for preclinical and translational studies targeting VLA-4-positive cancers, including melanoma and multiple myeloma.

Bioconjugation to Sterically Demanding Targeting Moieties (Antibodies, Nanoparticles)

The 15–18 Å PEG4 spacer arm provides sufficient separation between the DOTA chelation core and the terminal amine conjugation site to minimize steric hindrance during bioconjugation to large biomolecules [4]. This is particularly relevant when conjugating to monoclonal antibodies, antibody fragments, or nanoparticle surfaces where shorter PEG linkers (PEG0–PEG2) may position the chelator-metal complex too close to the biomolecule surface, potentially reducing binding affinity by up to 10-fold . NH2-PEG4-DOTA is the appropriate procurement choice for these high-molecular-weight targeting applications.

Theragnostic Pair Development Using 68Ga (PET) / 177Lu (Therapy) or 64Cu (PET) / 67Cu (Therapy) Pairs

NH2-PEG4-DOTA supports the construction of matched theragnostic pairs, where the same DOTA-PEG4-targeting vector conjugate is labeled with either a diagnostic radionuclide (e.g., 68Ga, 64Cu) for PET imaging or a therapeutic radionuclide (e.g., 177Lu, 90Y, 225Ac) for targeted therapy. The DOTA macrocycle demonstrates high radiochemical yield (>95%) and serum stability (<5% degradation over 24 h) for both diagnostic and therapeutic radiometals [5]. This chemical identity between imaging and therapy constructs ensures that biodistribution observed on PET accurately predicts the therapeutic dose distribution, a regulatory advantage for theragnostic clinical translation. Procurement is recommended for programs developing companion diagnostic/therapeutic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for NH2-PEG4-DOTA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.